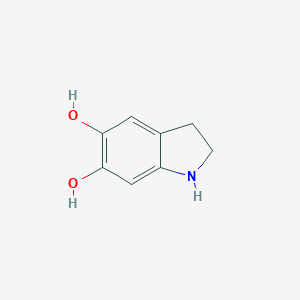

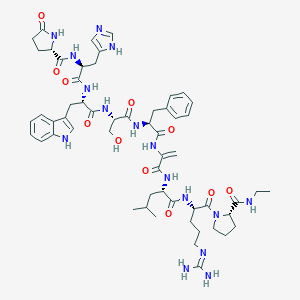

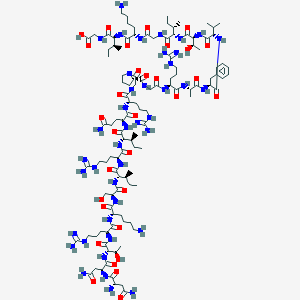

![molecular formula C7H6N4O B039512 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 116855-16-4](/img/structure/B39512.png)

1H-Pyrazolo[3,4-b]pyridine-6-carboxamide

Vue d'ensemble

Description

1H-Pyrazolo[3,4-b]pyridine is a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

Synthesis Analysis

The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .Physical And Chemical Properties Analysis

These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Applications De Recherche Scientifique

It acts as a novel arylpiperazine-derived alpha 1-adrenoceptor subtype-selective antagonist with nanomolar affinity and significant selectivity over the alpha 1D-adrenoceptor (Elworthy et al., 1997).

Derivatives of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid are identified as human peroxisome proliferator-activated receptor alpha (hPPARα)-selective agonists, with efficacy comparable to fenofibrate in reducing elevated plasma triglycerides (Miyachi et al., 2019).

A specific 1H-Pyrazolo[3,4-b]pyridine derivative, SQ-67563, is a potent and selective inhibitor of CDK1/CDK2, capable of blocking cell cycle progression and inducing apoptosis in cells (Misra et al., 2003).

3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids synthesized from this compound show moderate to good antibacterial, anti-inflammatory, and antioxidant activities (Sribalan et al., 2016).

1H-Pyrazolo[3,4-b]pyridine-6-carboxamide has moderate to good antibacterial activity against pathogens like P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda et al., 2011).

Novel synthesis methods for pyrazolo[3,4-b]pyridine products have been developed, which can be useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).

1H-pyrazolo[3,4-b]pyridine-6-carboxamides synthesized and screened for antibacterial activity demonstrate potential in multi-component chemical reactions (Murlykina et al., 2019).

Propriétés

IUPAC Name |

1H-pyrazolo[3,4-b]pyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-6(12)5-2-1-4-3-9-11-7(4)10-5/h1-3H,(H2,8,12)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFBIZUZFKODCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556422 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-b]pyridine-6-carboxamide | |

CAS RN |

116855-16-4 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

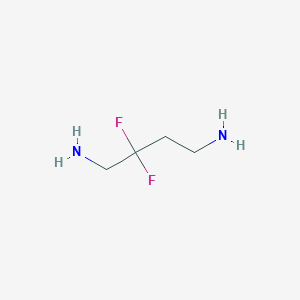

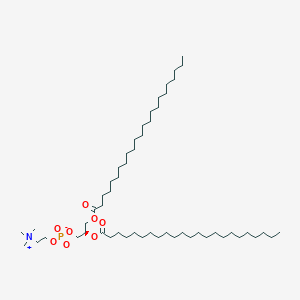

![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)

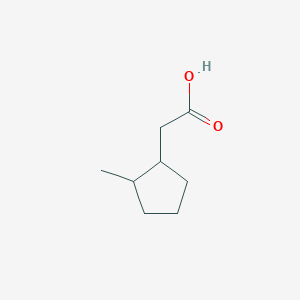

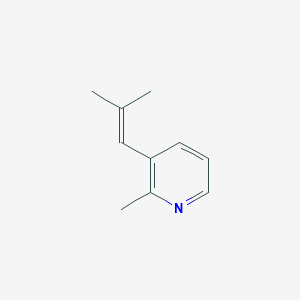

![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)

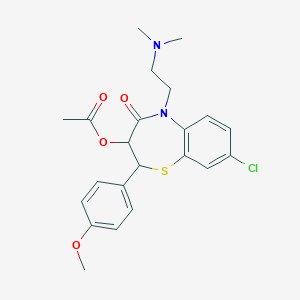

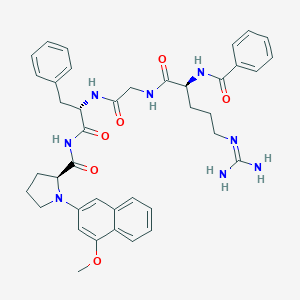

![1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39448.png)

![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)